

An In-depth Technical Guide to the Physical Properties of 3-Iodoquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodoquinoline**

Cat. No.: **B1589721**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: **3-Iodoquinoline** is a halogenated quinoline derivative of significant interest in medicinal chemistry and organic synthesis. A thorough understanding of its physical properties is fundamental for its application in drug design, reaction optimization, and materials science. This technical guide provides a comprehensive overview of the core physical characteristics of **3-iodoquinoline**, including its molecular attributes, thermal properties, and spectroscopic signature. Where experimental data is not available, scientifically grounded predictions and comparisons with analogous structures are provided. This guide is intended to be a valuable resource for researchers and professionals working with this versatile compound.

Molecular and Structural Properties

3-Iodoquinoline is a heterocyclic aromatic compound with a molecular formula of C_9H_6IN .^{[1][2]} ^[3] Its structure consists of a quinoline bicyclic system with an iodine atom substituted at the 3-position.

Table 1: Core Molecular Properties of **3-Iodoquinoline**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ IN	[1] [2] [3]
Molecular Weight	255.06 g/mol	[1] [2] [3] [4]
Exact Mass	254.95450 Da	[1] [4]
Canonical SMILES	C1=CC=C2C(=C1)C=C(C=N2) I	[1]
InChIKey	NDQXBRCPYKGVED- UHFFFAOYSA-N	[4]

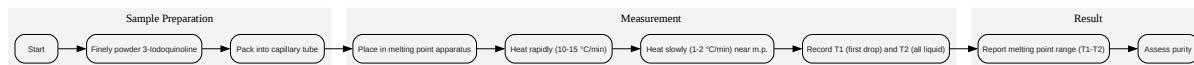
Physicochemical Characteristics

The physicochemical properties of **3-iodoquinoline**, such as its melting point, boiling point, and solubility, are critical for its handling, purification, and use in various applications.

Thermal Properties

3-Iodoquinoline is a solid at room temperature with a defined melting point. Its boiling point has been reported at reduced pressure, which is a common practice for high-boiling-point organic compounds to prevent decomposition.

Table 2: Thermal and Predicted Physicochemical Properties of **3-Iodoquinoline**


Property	Value	Source(s)
Melting Point	61.5-62.5 °C	[1] [5]
Boiling Point	105-107 °C at 0.25 Torr	[1] [5]
Predicted Density	1.837 ± 0.06 g/cm ³	[1]
Predicted pKa	2.89 ± 0.11	[1]
Predicted LogP	2.8	[1] [4]

Note: Density, pKa, and LogP values are predicted and should be used as an estimation.

The determination of a sharp melting point range is a crucial indicator of the purity of a crystalline solid.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **3-iodoquinoline** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
- Heating: The sample is heated at a rate of 10-15 °C per minute initially, and then the rate is slowed to 1-2 °C per minute as the expected melting point is approached.
- Observation: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting point range is reported as T_1-T_2 . A narrow range (e.g., 0.5-1 °C) is indicative of high purity.

[Click to download full resolution via product page](#)

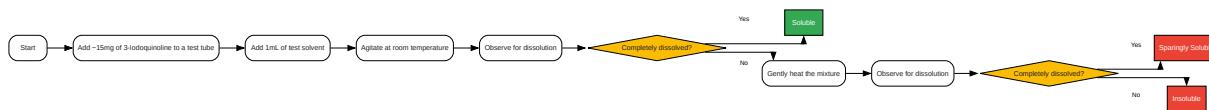
Caption: Workflow for Melting Point Determination.

Solubility Profile

While specific experimental solubility data for **3-iodoquinoline** in a wide range of organic solvents is not readily available, a qualitative solubility prediction can be made based on its structure and the principle of "like dissolves like." As a moderately polar aromatic compound, it is expected to be soluble in many common organic solvents and poorly soluble in water.

Table 3: Predicted Solubility of **3-iodoquinoline**

Solvent	Polarity	Predicted Solubility	Rationale
Water	High	Insoluble	The large, nonpolar aromatic ring and the iodine atom outweigh the polarity of the nitrogen atom.
Methanol	High	Soluble	The polarity is similar enough to allow for dissolution.
Ethanol	High	Soluble	Similar to methanol, it should be a good solvent.
Acetone	Medium	Soluble	A good general solvent for moderately polar organic compounds.
Ethyl Acetate	Medium	Soluble	Expected to be a good solvent due to similar polarity.
Dichloromethane	Medium	Soluble	A common solvent for many organic solids.
Chloroform	Medium	Soluble	Similar to dichloromethane, it is expected to be a good solvent.
Toluene	Low	Sparingly Soluble	The aromatic nature of toluene should allow for some solubility.
Hexane	Low	Insoluble	The nonpolar nature of hexane is unlikely


to dissolve the more polar 3-iodoquinoline.

DMSO	High (Aprotic)	Soluble	A powerful aprotic solvent capable of dissolving a wide range of organic compounds.
------	----------------	---------	---

A straightforward experimental procedure can be employed to determine the qualitative solubility of **3-iodoquinoline**.

Methodology:

- Preparation: Add approximately 10-20 mg of **3-iodoquinoline** to a test tube.
- Solvent Addition: Add 1 mL of the test solvent to the test tube.
- Observation: Agitate the mixture at room temperature for 1-2 minutes and observe if the solid dissolves completely.
- Heating: If the solid does not dissolve, gently heat the mixture to determine if solubility increases with temperature.
- Classification:
 - Soluble: The entire solid dissolves in 1 mL of solvent at room temperature.
 - Sparingly Soluble: Only a portion of the solid dissolves at room temperature, or it dissolves completely upon heating.
 - Insoluble: The solid does not visibly dissolve, even with heating.

[Click to download full resolution via product page](#)

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of **3-iodoquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (in CDCl₃): The proton NMR spectrum of **3-iodoquinoline** is expected to show distinct signals for the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen atom and the iodine substituent.

- Expected Chemical Shifts (δ):
 - Protons on the pyridine ring (H₂, H₄) will be downfield due to the deshielding effect of the nitrogen atom.
 - Protons on the benzene ring (H₅, H₆, H₇, H₈) will appear in the typical aromatic region.
 - The proton at the 2-position is expected to be the most downfield signal.

¹³C NMR (in CDCl₃): The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

- Expected Chemical Shifts (δ):
 - The carbon atom bonded to the iodine (C3) will be significantly shielded.
 - Carbons adjacent to the nitrogen atom (C2 and C8a) will be deshielded and appear downfield.
 - The remaining carbon signals will be in the aromatic region.

Table 4: Reported NMR Data for **3-iodoquinoline** in CDCl_3

Nucleus	Chemical Shift (δ , ppm)	Source(s)
^1H	8.76 (d, $J = 8.5, 1.0$ Hz, 1H), 7.76 – 7.68 (m, 2H), 7.56 (ddd, [2] $J = 8.2, 6.8, 1.2$ Hz, 1H)	
^{13}C	90.0, 127.0, 127.6, 129.7, 130.2, 137.3, 143.9, 146.5, [2] 155.8	

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula. The molecular ion peak (M^+) in the mass spectrum of **3-iodoquinoline** will correspond to its molecular weight.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Expected Molecular Ion Peak (M^+): $\text{m/z} = 255$

Given that iodine has only one stable isotope (^{127}I), the molecular ion peak will be a single distinct peak.[\[9\]](#)

Infrared (IR) Spectroscopy

While an experimental IR spectrum for **3-iodoquinoline** is not readily available, its characteristic absorption bands can be predicted based on its functional groups.

Table 5: Predicted Characteristic IR Absorption Bands for **3-iodoquinoline**

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)
Aromatic C-H	Stretching	3100 - 3000
Aromatic C=C	Stretching	1600 - 1450
C-N	Stretching	1350 - 1000
C-I	Stretching	600 - 500

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.[10]

Crystal Structure and Solid-State Properties

A definitive crystal structure for **3-iodoquinoline** is not publicly available. However, insights into its solid-state packing can be inferred from the structures of related iodo-substituted aromatic compounds. The crystal packing is likely to be influenced by a combination of intermolecular forces.[11][12][13]

- π - π Stacking: The planar aromatic quinoline rings are expected to exhibit π - π stacking interactions, which will play a significant role in the crystal lattice formation.[13]
- Halogen Bonding: The iodine atom can participate in halogen bonding (I \cdots N or I \cdots π interactions), which are directional non-covalent interactions that can influence the crystal packing.[12]
- C-H \cdots π Interactions: Weak hydrogen bonds between the aromatic C-H groups and the π -system of adjacent molecules may also contribute to the overall crystal stability.[11]

Safety and Handling

3-Iodoquinoline is associated with several hazards and should be handled with appropriate safety precautions.

GHS Hazard Statements:[4]

- H302: Harmful if swallowed.

- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Recommended Handling Procedures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of **3-iodoquinoline**. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating the safe and effective use of this important chemical compound in a variety of research and development applications. While experimental data for some properties are limited, the provided predictions and analogies offer a solid foundation for practical laboratory work.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11253836, **3-Iodoquinoline**. [\[Link\]](#)
- LookChem. **3-Iodoquinoline**. [\[Link\]](#)
- Wikipedia.
- National Center for Biotechnology Information. Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing. [\[Link\]](#)
- MDPI.

- National Center for Biotechnology Information. How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo-ortho-carboranes. [\[Link\]](#)
- Chem-Space.
- ResearchGate. Part of the crystal structure of (I)
- Digital CSIC. Static discrete disorder in the crystal structure of iododiflunisal: on the importance of hydrogen bond, halogen bond and π – π stacking interactions. [\[Link\]](#)
- Maricopa Open Digital Press.
- ResearchGate.
- YouTube. molecular ion peak. [\[Link\]](#)
- University of Calgary. Table of Characteristic IR Absorptions. [\[Link\]](#)
- De La Salle University.
- ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. [\[Link\]](#)
- LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [\[Link\]](#)
- LibreTexts Chemistry. The Molecular Ion (M^+) Peak. [\[Link\]](#)
- National Center for Biotechnology Information. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [\[Link\]](#)
- PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [\[Link\]](#)
- ResearchGate. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [\[Link\]](#)
- ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... [\[Link\]](#)
- RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. [\[Link\]](#)
- YouTube. Identifying elements from molecular ion peak in mass spectrum. [\[Link\]](#)
- PubChemLite. **3-iodoquinoline** (C9H6IN). [\[Link\]](#)
- National Institute of Standards and Technology. Quinoline - the NIST WebBook. [\[Link\]](#)
- Omni Calculator.
- LibreTexts Chemistry. 6.2A: Overview of Boiling Point. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. 3-Iodoquinoline (79476-07-6) for sale [vulcanchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3-Iodoquinoline | C9H6IN | CID 11253836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-IODOQUINOLINE | 79476-07-6 [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. asdlib.org [asdlib.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 11. Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Iodoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589721#3-iodoquinoline-physical-properties\]](https://www.benchchem.com/product/b1589721#3-iodoquinoline-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com